molecular formula C24H25N3O4S2 B2655690 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide CAS No. 896296-30-3

2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-N,4,5-trimethylthiophene-3-carboxamide

Cat. No.: B2655690
CAS No.: 896296-30-3
M. Wt: 483.6
InChI Key: VUHKZNVIKDZKTM-UHFFFAOYSA-N
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Description

The compound contains a dihydroisoquinoline moiety, which is a type of nitrogen-containing heterocyclic compound . These types of compounds are often found in various biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups including a sulfonyl group, an amide group, and a carboxamide group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. The presence of multiple functional groups would likely influence properties such as solubility, melting point, and boiling point .

Scientific Research Applications

Synthesis and Characterization of Polymides

Polymides derived from aromatic tetracarboxylic dianhydrides exhibit high thermal stability, solubility in organic solvents, and the ability to form flexible films. These materials, developed from processes involving compounds similar to the queried chemical, are of interest in materials science for their robust properties (Imai, Maldar, & Kakimoto, 1984).

Heterocyclic Carboxamides as Antipsychotic Agents

Research on heterocyclic carboxamides, including structures related to the queried compound, has explored their potential as antipsychotic agents. These studies have evaluated their binding to specific receptors and their in vivo activity, providing a foundation for the development of new therapeutic agents (Norman, Navas, Thompson, & Rigdon, 1996).

Visible Light-Promoted Synthesis

The synthesis of heterocyclic derivatives through visible-light-promoted reactions represents a novel approach in organic synthesis. This method, applicable to compounds with similarities to the queried chemical, offers efficient pathways to diverse molecular architectures (Liu, Cong, Liu, & Sun, 2016).

Discovery of Novel PI3K Inhibitors

Compounds related to the queried molecule have been investigated for their antiproliferative activities against cancer cell lines, revealing their potential as PI3K inhibitors and anticancer agents. These studies highlight the importance of structural features in modulating biological activity (Shao et al., 2014).

Inhibition of Aldo-Keto Reductase AKR1C3

The search for selective inhibitors of AKR1C3, a target in breast and prostate cancer, has led to the development of compounds featuring dihydroisoquinoline sulfonyl motifs. These inhibitors demonstrate the role of structural specificity in achieving isoform-selective inhibition, suggesting potential therapeutic applications (Jamieson et al., 2012).

Safety and Hazards

The safety and hazards associated with this compound are not available in the literature. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of similar compounds, it could be of interest in the development of new pharmaceuticals .

Properties

IUPAC Name

2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-N,4,5-trimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S2/c1-15-16(2)32-24(21(15)23(29)25-3)26-22(28)18-8-10-20(11-9-18)33(30,31)27-13-12-17-6-4-5-7-19(17)14-27/h4-11H,12-14H2,1-3H3,(H,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUHKZNVIKDZKTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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